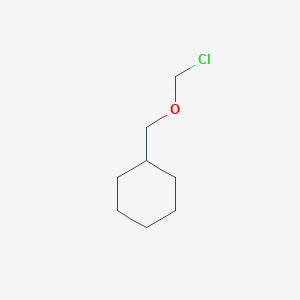
((Chloromethoxy)methyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Chloromethoxy)methyl)cyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a chloromethoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((Chloromethoxy)methyl)cyclohexane typically involves the reaction of cyclohexane with chloromethyl methyl ether under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: ((Chloromethoxy)methyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of hydroxymethylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ((Chloromethoxy)methyl)cyclohexane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chloromethoxy groups on biological systems and their interactions with biomolecules.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where specific chemical properties are desired.
Mecanismo De Acción
The mechanism of action of ((Chloromethoxy)methyl)cyclohexane involves its interaction with molecular targets through its chloromethoxy group. This group can participate in various chemical reactions, such as nucleophilic substitution, which can alter the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
Methylcyclohexane: A simpler analog with a methyl group instead of a chloromethoxy methyl group.
Cyclohexylmethane: Another analog with a methylene group instead of a chloromethoxy methyl group.
Uniqueness: ((Chloromethoxy)methyl)cyclohexane is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
1625-60-1 |
|---|---|
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
chloromethoxymethylcyclohexane |
InChI |
InChI=1S/C8H15ClO/c9-7-10-6-8-4-2-1-3-5-8/h8H,1-7H2 |
Clave InChI |
QZZVDGKPSLFMGA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
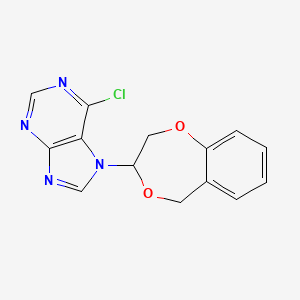
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

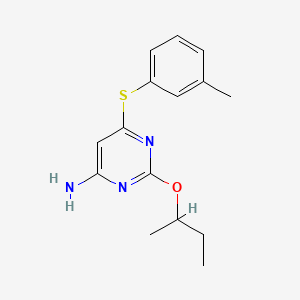
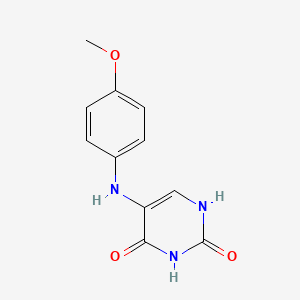

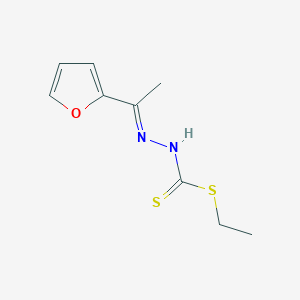
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
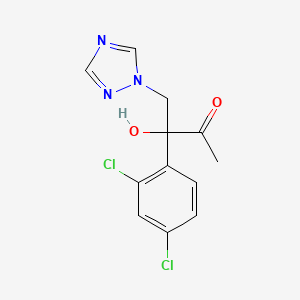

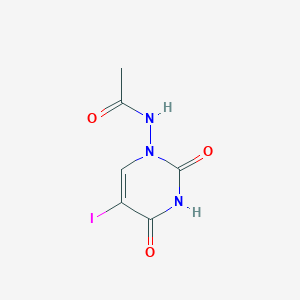
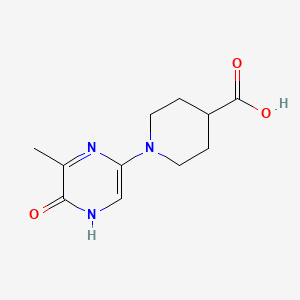
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
